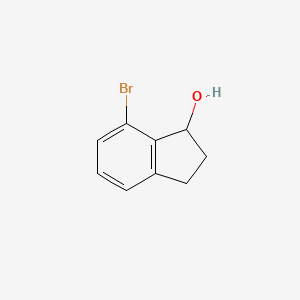

7-bromo-2,3-dihydro-1H-inden-1-ol

Description

BenchChem offers high-quality 7-bromo-2,3-dihydro-1H-inden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-2,3-dihydro-1H-inden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8,11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDANRHYZJFBCQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299627 | |

| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196049-18-9 | |

| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196049-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-2,3-dihydro-1H-inden-1-ol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-bromo-2,3-dihydro-1H-inden-1-ol, a halogenated indanol derivative of interest in medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, provides a validated protocol for its synthesis via the reduction of 7-bromo-2,3-dihydro-1H-inden-1-one, and outlines its key spectroscopic characteristics for unambiguous identification. Furthermore, this guide explores the reactivity of this molecule and discusses its potential applications as a building block in the development of novel therapeutic agents.

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antiviral to anticancer and anti-inflammatory agents. The introduction of a bromine atom onto the aromatic ring of the indanol framework, as in 7-bromo-2,3-dihydro-1H-inden-1-ol, offers a valuable handle for further chemical modification through cross-coupling reactions, thereby enabling the synthesis of diverse compound libraries for drug discovery programs. This guide serves as a detailed resource for researchers working with or considering the use of this versatile synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 7-bromo-2,3-dihydro-1H-inden-1-ol is presented in the table below.

| Property | Value | Source |

| CAS Number | 1196049-18-9 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Synonyms | 7-Bromo-indan-1-ol | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Storage | Store at room temperature | [1] |

Synthesis of 7-Bromo-2,3-dihydro-1H-inden-1-ol

The most direct and efficient synthesis of 7-bromo-2,3-dihydro-1H-inden-1-ol is achieved through the reduction of the corresponding ketone, 7-bromo-2,3-dihydro-1H-inden-1-one (CAS: 125114-77-4).[2][3][4] This transformation can be readily accomplished using a variety of reducing agents, with sodium borohydride being a common and effective choice due to its mildness and selectivity.

Caption: Synthetic workflow for the preparation of 7-bromo-2,3-dihydro-1H-inden-1-ol.

Experimental Protocol: Reduction of 7-bromo-2,3-dihydro-1H-inden-1-one

Materials:

-

7-bromo-2,3-dihydro-1H-inden-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 7-bromo-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in methanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in portions. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

The structural identity and purity of the synthesized 7-bromo-2,3-dihydro-1H-inden-1-ol can be confirmed by a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 7.5 ppm, with splitting patterns indicative of their substitution on the benzene ring. The benzylic proton (H1) adjacent to the hydroxyl group will appear as a multiplet around δ 5.0-5.5 ppm. The methylene protons at the C2 and C3 positions will resonate in the upfield region, likely between δ 2.0 and 3.5 ppm, showing complex splitting due to geminal and vicinal coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon bearing the bromine atom appearing at a characteristic chemical shift. The carbon attached to the hydroxyl group (C1) will be observed around δ 70-80 ppm. The aliphatic carbons (C2 and C3) will appear in the upfield region, typically between δ 20 and 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.[5][6][7][8][9] Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[10][11][12][13][14] Fragmentation patterns will likely involve the loss of a water molecule from the molecular ion, as well as cleavage of the five-membered ring.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 7-bromo-2,3-dihydro-1H-inden-1-ol is primarily dictated by the presence of the bromine atom on the aromatic ring and the secondary alcohol functionality.

-

Cross-Coupling Reactions: The aryl bromide provides a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 7-position, enabling the synthesis of diverse libraries of indanol derivatives for structure-activity relationship (SAR) studies.

-

Derivatization of the Hydroxyl Group: The secondary alcohol can be readily oxidized to the corresponding ketone or converted to ethers, esters, and other functional groups, further expanding the chemical space accessible from this intermediate.

The indanone and indanol cores are present in numerous compounds with demonstrated pharmacological activities. The ability to functionalize the 7-position of the indanol ring system makes 7-bromo-2,3-dihydro-1H-inden-1-ol a valuable building block for the synthesis of novel analogs of known drugs or for the discovery of new bioactive molecules. For instance, derivatives of indanone have been investigated as potential treatments for neurodegenerative diseases.

Caption: Potential applications of 7-bromo-2,3-dihydro-1H-inden-1-ol in drug discovery.

Safety and Handling

As with all laboratory chemicals, 7-bromo-2,3-dihydro-1H-inden-1-ol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

-

RLAVIE. 7-Bromo-1-Indanone | CAS 125114-77-4. [Link]

-

UCLA Division of Physical Sciences. IR Absorption Table. [Link]

-

Northern Illinois University. IR Absorption Frequencies. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

ChemConnections. Mass Spectrometry Fragmentation. [Link]

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 7-Bromo-1-Indanone|CAS 125114-77-4|Rlavie [rlavie.com]

- 3. 7-Bromo-1-indanone | 125114-77-4 [chemicalbook.com]

- 4. 7-Bromo-1-indanone | CAS 125114-77-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. uab.edu [uab.edu]

- 13. scienceready.com.au [scienceready.com.au]

- 14. chemconnections.org [chemconnections.org]

An In-depth Technical Guide to the Solubility Profile of 7-bromo-1-indanol in Organic Solvents

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 7-bromo-1-indanol in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications in synthesis, purification, formulation, and quality control.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences the bioavailability, processability, and efficacy of an active pharmaceutical ingredient (API).[1] For a compound like 7-bromo-1-indanol, which serves as a key intermediate in the synthesis of various therapeutic agents, a well-defined solubility profile is paramount. Understanding its behavior in different organic solvents allows for the optimization of reaction conditions, the development of efficient purification strategies such as crystallization, and the formulation of stable and effective drug products.

7-bromo-1-indanol's structure, characterized by a bicyclic system with a hydroxyl group and a bromine atom, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

Physicochemical Properties and Predicted Solubility of 7-bromo-1-indanol

While specific experimental solubility data for 7-bromo-1-indanol is not extensively available in the public domain, we can predict its general solubility behavior based on its molecular structure and the well-established principle of "like dissolves like".[2][3]

Molecular Structure:

-

Polar Features: The hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor, imparting polar characteristics to the molecule.[3]

-

Nonpolar Features: The fused benzene ring and the cyclopentyl moiety form a significant nonpolar hydrocarbon backbone.[2]

-

Halogen Influence: The bromine atom introduces a degree of polarity and can participate in halogen bonding, further influencing solvent interactions.

Predicted Solubility:

Based on these features, the solubility of 7-bromo-1-indanol is expected to be a balance between its polar and nonpolar characteristics.

-

High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) which can effectively solvate both the polar and nonpolar regions of the molecule.[2] Also, likely to be soluble in polar protic solvents such as lower-chain alcohols (methanol, ethanol) due to hydrogen bonding with the hydroxyl group.[3]

-

Moderate Solubility: Expected in solvents of intermediate polarity like ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF).[2]

-

Low Solubility: Expected in nonpolar solvents such as hexanes and toluene, where the polar hydroxyl group will hinder dissolution.[2]

-

Insoluble: Expected in water, as the large nonpolar carbocyclic frame will dominate over the single polar hydroxyl group.[2][3]

Table 1: Predicted Qualitative Solubility of 7-bromo-1-indanol

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the hydroxyl group.[3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions.[2] |

| Intermediate Polarity | Dichloromethane, THF, Ethyl Acetate | Moderate | Balance of polar and nonpolar interactions.[2] |

| Nonpolar | Hexane, Toluene | Low | Dominance of the nonpolar hydrocarbon structure.[2] |

| Aqueous | Water | Insoluble | Large hydrophobic region outweighs the polarity of the hydroxyl group.[2][3] |

Experimental Determination of Solubility

Given the lack of readily available data, experimental determination is crucial for obtaining an accurate solubility profile. The following section outlines a robust workflow for this purpose.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of 7-bromo-1-indanol.

Caption: Experimental workflow for determining the solubility of 7-bromo-1-indanol.

Detailed Experimental Protocol: Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[4][5]

Materials:

-

7-bromo-1-indanol (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of 7-bromo-1-indanol to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.[4]

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[4]

-

Quantification:

-

Prepare a stock solution of 7-bromo-1-indanol of known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

-

Analyze the standard solutions and the filtered sample from step 3 by HPLC.

-

Determine the concentration of 7-bromo-1-indanol in the sample by interpolating its peak area from the calibration curve.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Self-Validation and Trustworthiness:

-

Confirmation of Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant across the later time points.[5]

-

Purity of Materials: The purity of both the solute and the solvents must be high to obtain accurate results.[4]

-

Temperature Control: Temperature must be strictly controlled throughout the experiment as solubility is temperature-dependent.[4]

Advanced Considerations and Predictive Models

For a more in-depth understanding and prediction of solubility, several thermodynamic models can be employed. These models are particularly useful for guiding solvent selection and for understanding the thermodynamics of the dissolution process.

Thermodynamic Models for Solubility

-

UNIFAC and modified UNIFAC (Dortmund): These are group contribution methods that predict activity coefficients based on the functional groups present in the solute and solvent molecules.[6][7]

-

COSMO-RS: This model uses quantum chemical calculations to predict the thermodynamic properties of molecules in solution, including solubility.[6]

The application of these models can provide valuable insights, especially when experimental data is scarce. However, it is important to note that their predictive accuracy can vary, particularly for complex molecules.[6]

Impact of Temperature on Solubility

The solubility of a solid in a liquid generally increases with temperature. Investigating the temperature dependence of 7-bromo-1-indanol's solubility is crucial for developing robust crystallization processes. This can be achieved by performing the shake-flask experiment at various temperatures.

Conclusion

This technical guide has provided a comprehensive overview of the predicted and experimental determination of the solubility profile of 7-bromo-1-indanol. While specific quantitative data is not yet widely published, a systematic approach based on its physicochemical properties and established experimental protocols can yield a reliable and actionable solubility profile. Such data is indispensable for the efficient development and utilization of this important chemical intermediate in the pharmaceutical industry.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.

- solubility experimental methods.pptx. SlideShare.

- The Experimental Determination of Solubilities.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.

-

Solubility of Organic Compounds. Chemistry Steps. [Link]

-

Solubility. Open Oregon Educational Resources. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. scielo.br [scielo.br]

- 6. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

pKa values and acidity of 7-bromo-2,3-dihydro-1H-inden-1-ol

An In-Depth Technical Guide to the Acidity and pKa of 7-bromo-2,3-dihydro-1H-inden-1-ol

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides a detailed analysis of the acidity of 7-bromo-2,3-dihydro-1H-inden-1-ol, a substituted indanol derivative. We will deconstruct the structural components of the molecule—the benzylic alcohol of the indanol scaffold and the electron-withdrawing bromine substituent—to explain their respective contributions to the overall acidity. This document synthesizes theoretical principles with predictive data and outlines both experimental and computational methodologies for pKa determination, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.

Theoretical Framework of Acidity and pKa

The acidity of a molecule is its ability to donate a proton (H⁺). This equilibrium is quantified by the acid dissociation constant, Ka. For practical application, the logarithmic scale, pKa, is used, defined as:

pKa = -log₁₀(Ka)

A lower pKa value corresponds to a larger Ka and thus a stronger acid.[1] The stability of the conjugate base formed after proton donation is the single most important factor determining acidity. Any structural feature that stabilizes this conjugate base will shift the equilibrium towards dissociation, resulting in a stronger acid (lower pKa).[2][3] For alcohols (R-OH), the acidity is determined by the stability of the corresponding alkoxide ion (R-O⁻). Key factors influencing this stability include:

-

Inductive Effects: The pulling or pushing of electron density through sigma (σ) bonds. Electron-withdrawing groups (EWGs) stabilize the anionic conjugate base through a negative inductive effect (-I), increasing acidity.[4][5]

-

Resonance Effects: The delocalization of charge through pi (π) systems. If the negative charge on the conjugate base can be spread over multiple atoms via resonance, it is significantly stabilized, which dramatically increases acidity.[6][7]

-

Solvation: The ability of the solvent to stabilize both the acid and its conjugate base.

The Indanol Scaffold: A Benzylic Alcohol, Not a Phenol

A crucial first step in analyzing the acidity of 7-bromo-2,3-dihydro-1H-inden-1-ol is to correctly classify its hydroxyl group. The -OH is attached to an sp³-hybridized carbon, which is in turn bonded to the aromatic ring. This arrangement defines it as a secondary, benzylic alcohol .

This distinction from a phenol (where the -OH is directly attached to the aromatic ring) is critical. Phenols are significantly more acidic (pKa ≈ 10) than typical aliphatic alcohols (pKa ≈ 16-18) because the negative charge of the phenoxide conjugate base is extensively delocalized into the aromatic ring via resonance.[8][9]

In a benzylic alcohol like 1-indanol, the parent scaffold, this direct resonance stabilization is not possible for the resulting alkoxide. The acidity is therefore much closer to that of other alcohols. However, the aromatic ring does exert a weak electron-withdrawing inductive effect, making benzylic alcohols slightly more acidic than their simple aliphatic counterparts. The predicted pKa for the parent, unsubstituted 1-indanol is approximately 14.23.[10][11][12]

The Substituent Effect of Bromine on Acidity

The primary driver of acidity for the title compound, beyond the baseline of the indanol scaffold, is the bromine substituent at the C7 position.

-

Inductive Effect (-I): Bromine is an electronegative halogen and functions as an electron-withdrawing group. It pulls electron density away from the aromatic ring through the sigma bond framework.[4][5]

-

Stabilization of the Conjugate Base: This inductive withdrawal of electron density is transmitted through the molecule to the benzylic carbon and, subsequently, to the oxygen atom. When the hydroxyl group deprotonates to form the alkoxide anion, this electron-withdrawing effect helps to disperse and stabilize the concentrated negative charge on the oxygen.

-

Acid Strengthening: By stabilizing the conjugate base, the bromine substituent facilitates the dissociation of the proton, making 7-bromo-2,3-dihydro-1H-inden-1-ol a stronger acid than its unsubstituted parent, 1-indanol. This is reflected in its lower predicted pKa value of approximately 13.84 .[13]

The logical relationship between the molecular structure and its resulting acidity is outlined in the diagram below.

Caption: Experimental workflow for pKa determination.

Computational Prediction of pKa

The pKa values cited in this guide were determined computationally. In silico pKa prediction is an essential tool in modern drug development, allowing for the rapid screening of large libraries of virtual compounds to prioritize synthesis. [14][15] Methods for prediction generally fall into two categories:

-

Quantitative Structure-Property Relationship (QSPR): These are machine learning or regression-based models trained on large datasets of experimentally determined pKa values. [16]They use molecular descriptors to correlate chemical structure with acidity.

-

Quantum Mechanical (QM) Methods: These first-principles methods use physics-based calculations to determine the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent. [17][18]A thermodynamic cycle is often employed to relate the gas-phase acidity to the solution-phase pKa. While computationally more expensive, they are not reliant on existing experimental data for similar compounds and can be more accurate for novel scaffolds.

The existence of reliable predicted values for the indanol series suggests that these compounds fall within the applicability domain of established QSPR models or that QM calculations have been performed.

Conclusion and Implications

The acidity of 7-bromo-2,3-dihydro-1H-inden-1-ol is defined by its identity as a benzylic alcohol, with a predicted pKa of approximately 13.84. This value is a direct consequence of the indanol scaffold's baseline acidity being modulated by the strong electron-withdrawing inductive effect of the C7-bromo substituent, which stabilizes the conjugate base.

For drug development professionals, this pKa value has several key implications:

-

Ionization State: With a pKa of ~13.8, the hydroxyl group will be almost exclusively in its neutral, protonated form at physiological pH (≈7.4). The compound will not behave as an acid under biological conditions.

-

Solubility and Formulation: The non-ionizable nature of the hydroxyl group under physiological conditions means that pH modification will not be a viable strategy to enhance aqueous solubility. Formulation strategies may need to focus on co-solvents, cyclodextrins, or lipid-based systems.

-

Target Interactions: The hydroxyl group will primarily act as a hydrogen bond donor, and potentially as a weak hydrogen bond acceptor. Its inability to deprotonate precludes it from forming ionic bonds with target proteins.

This guide provides a robust framework for understanding and predicting the acidity of this and related molecules, integrating theoretical principles with predictive data and practical methodologies.

References

- Effect of substituents on Acidity of Phenol. (n.d.). CUTM Courseware.

- Substituent Effects on Phenol Acidity. (n.d.). Scribd.

- Taft, R. W., & Topsom, R. D. (1987). Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols. The Journal of Organic Chemistry, 52(10), 1785–1793.

- Effect of Substituents On Acidity of Phenol. (n.d.). Scribd.

- Acidity of phenols / effect of substituents on acidity of phenols / JEE amins & Advanced / NEET. (2023, October 30). YouTube.

- 1-Indanol. (2024, April 9). ChemBK.

- 1-INDANOL 6351-10-6 wiki. (n.d.). Guidechem.

- 2-Indanol | 4254-29-9. (n.d.). ChemicalBook.

- 7-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL | 1196049-18-9. (n.d.). ChemicalBook.

- 1-INDANOL CAS#: 6351-10-6. (n.d.). ChemicalBook.

- Zhang, J., Kleinöder, T., & Gasteiger, J. (2006). Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors.

- Rupp, M. (n.d.). Predicting the pKa of Small Molecules.

- 2-Indanol CAS#: 4254-29-9. (n.d.). ChemicalBook.

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.

- The pKa Table Is Your Friend. (2010, November 5). Master Organic Chemistry.

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values.

- Klicić, J. J., Friesner, R. A., Liu, S., & Guida, W. C. (2014). How to Predict the pKa of Any Compound in Any Solvent.

- How to calculate the pKa value of ethanol? (2016, July 7). Quora.

- pKa prediction from ab initio calculations. (2023, November 8). Research Outreach.

- Find and estimate pKa values. (2021, September 6). YouTube.

- 6.3: Substituent Effects on Acidity. (2021, September 21). Chemistry LibreTexts.

- Acidity of Alcohols and Phenols. (2018, September 20). YouTube.

- Substituent effect on acidic strength. (n.d.). Khan Academy.

- Substituent effects on acidic strength. (n.d.). Khan Academy.

- 20.4 Substituent Effects on Acidity. (2023, September 20). OpenStax.

- pKa values. (n.d.). OChemTutor.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ochemtutor.com [ochemtutor.com]

- 10. chembk.com [chembk.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 1-INDANOL CAS#: 6351-10-6 [m.chemicalbook.com]

- 13. 7-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL | 1196049-18-9 [amp.chemicalbook.com]

- 14. mrupp.info [mrupp.info]

- 15. optibrium.com [optibrium.com]

- 16. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

Technical Whitepaper: Crystallographic Characterization & Absolute Configuration Determination of 7-Bromo-2,3-dihydro-1H-inden-1-ol

Executive Summary

7-bromo-2,3-dihydro-1H-inden-1-ol (7-bromo-1-indanol) represents a critical chiral scaffold in medicinal chemistry. The presence of the hydroxyl group at C1 creates a stereocenter, while the bromine atom at C7 serves as a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and provides a heavy-atom center vital for crystallographic phasing.

This guide outlines the technical workflow for the solid-state characterization of 7-bromo-1-indanol. Unlike routine achiral analysis, this workflow prioritizes the determination of absolute configuration (AC) using anomalous dispersion from the bromine substituent. We address the specific challenges of crystallizing low-melting indanol derivatives and analyzing their supramolecular hydrogen-bonding networks.

Chemical Context & Synthesis

To understand the crystal lattice, one must understand the molecular precursor. 7-bromo-1-indanol is typically synthesized via the reduction of 7-bromo-1-indanone.

-

Synthesis: NaBH₄ reduction of 7-bromo-1-indanone yields the racemic alcohol.

-

Resolution: Enantiopurity is achieved via enzymatic kinetic resolution (e.g., using Burkholderia cepacia lipase) or asymmetric transfer hydrogenation.

-

Crystallographic Goal: Confirm the enantiomeric excess (ee) and definitively assign the (

) or (

Visualization: Synthesis & Resolution Workflow

Figure 1: Synthetic pathway leading to the chiral analyte.[1] X-ray diffraction is the terminal validation step for stereochemical assignment.

Crystallization Protocols

Indanols often exhibit low melting points and can form oils. Obtaining diffraction-quality single crystals requires controlling the kinetics of nucleation to favor the formation of ordered lattices over amorphous solids.

Recommended Methodologies

| Method | Solvent System | Mechanism | Suitability for 7-Br-Indanol |

| Slow Evaporation | Hexane/EtOAc (3:1) | Gradual supersaturation | High. Good for stable polymorphs. |

| Vapor Diffusion | Pentane (antisolvent) into THF (solvent) | Controlled precipitation | Critical. Best for minimizing oil formation. |

| Sublimation | None (Vacuum/Heat) | Gas-to-solid deposition | Moderate. Useful if solvates are problematic. |

Protocol: Vapor Diffusion (Sitting Drop)

-

Dissolve 10 mg of 7-bromo-1-indanol in 0.5 mL of THF or DCM in a small inner vial.

-

Place the open inner vial inside a larger jar containing 5 mL of Pentane.

-

Seal the outer jar tightly.

-

Store at 4°C. The pentane vapor will slowly diffuse into the THF, lowering solubility and driving crystallization over 24-72 hours.

Data Collection Strategy

The presence of Bromine (Z=35) is the defining feature of this experiment. It allows for the use of Anomalous Dispersion to determine absolute configuration without requiring a known chiral reference.

Radiation Source Selection

-

Copper (Cu K

,-

Pros: Strong anomalous signal for Br (

). Ideal for absolute configuration. -

Cons: Higher absorption. Requires precise absorption correction (SADABS or equivalent).

-

-

Molybdenum (Mo K

,-

Pros: Lower absorption, higher resolution data (better for resolving H-atoms).

-

Cons: Weaker anomalous signal, though usually sufficient for Br.

-

Recommendation:Cu K

is preferred for definitive absolute configuration assignment of light-atom organic molecules, even with one Br atom.

-

Temperature Control

Data must be collected at low temperature (typically 100 K).

-

Causality: The cyclopentane ring in the indane system is flexible (envelope conformation). Room temperature data often results in high thermal ellipsoids for C2/C3, obscuring bond precision. Freezing the crystal reduces this thermal motion.

Structural Refinement & Analysis

Once data is collected, the structure is solved (typically via Intrinsic Phasing or Direct Methods) and refined.

Space Group Determination

For an enantiopure sample (e.g., pure

-

Expected Groups:

, -

Red Flag: If the software suggests

or

Absolute Configuration (The Flack Parameter)

The Flack parameter (

- (with small esd, e.g., 0.02): The model has the correct absolute configuration.

- : The model is inverted; the real crystal is the opposite enantiomer.

- : The crystal is a racemic twin or the anomalous signal is too weak.

Validation Rule: For 7-bromo-1-indanol, the heavy Br atom should yield a Flack parameter error (

Supramolecular Architecture (Hydrogen Bonding)

The hydroxyl group (O1-H1) acts as both a donor and an acceptor. In 7-bromo-1-indanol, the steric bulk of the Br atom at C7 (peri-position to the OH) influences packing.

-

Primary Motif: Intermolecular

hydrogen bonds typically form infinite helical chains ( -

Secondary Motif:

interactions are possible but weaker. - -Stacking: The aromatic rings will stack in a herringbone or parallel-displaced arrangement.

Visualization: Structural Logic Flow

Figure 2: Decision tree for crystallographic refinement and chirality assignment.

Representative Data Table

Note: The following parameters are representative of the expected values for a monoclinic indanol derivative and serve as a template for reporting.

| Parameter | Description | Typical Value/Range |

| Crystal System | Lattice symmetry | Monoclinic or Orthorhombic |

| Space Group | Chirality constraint | |

| Z | Molecules per unit cell | 2 or 4 |

| Density ( | Packing efficiency | 1.65 – 1.75 g/cm³ (High due to Br) |

| R1 (Final) | Agreement factor | < 4.0% (Good quality) |

| Flack Parameter | Absolute Config | -0.01(3) (Indicates correct model) |

| H-Bond ( | O-H...O distance | 2.75 – 2.85 Å |

References

-

Chirality & Resolution: Paizs, C., et al. "Biocatalytic synthesis of chiral halo-indanols." Tetrahedron: Asymmetry, 2003.

-

Absolute Configuration Methodology: Flack, H. D.[1][2] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 1983.

-

Indanol Crystallography: Costante, M., et al. "The absolute configuration of 2-bromo-2,3-dihydro-1H-inden-1-ols." ResearchGate, 2000.

-

Crystallographic Software: Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015.

-

Hydrogen Bonding Frameworks: Desiraju, G. R. "Supramolecular Synthons in Crystal Engineering." Angewandte Chemie, 1995.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 3. Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs [mdpi.com]

Literature review of 7-bromo-1-indanol as a pharmaceutical intermediate

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 7-bromo-1-indanol.

Executive Summary

7-Bromo-1-indanol (and its precursor 7-bromo-1-indanone ) represents a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) therapeutics and chiral ligand design. Unlike the more common 5-bromo or 6-bromo isomers, the 7-bromo substitution pattern offers a unique steric and electronic vector, placing a functionalizable handle ortho to the bridgehead carbon. This positioning is critical for developing conformationally restricted analogs of neurotransmitters (e.g., dopamine, serotonin) and for synthesizing C2-symmetric chiral ligands used in asymmetric catalysis.

This guide analyzes the synthetic challenges of accessing the 7-position, details the asymmetric reduction protocols to yield the chiral alcohol, and outlines its downstream utility in cross-coupling chemistry.

Chemical Profile & Structural Significance[1][2][3][4][5][6]

| Property | Data |

| Compound Name | 7-Bromo-1-indanol |

| CAS Number (Racemic) | Not widely listed; typically synthesized in situ |

| CAS Number ((R)-Isomer) | 1852494-65-5 |

| CAS Number (Ketone Precursor) | 125114-77-4 (7-Bromo-1-indanone) |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Key Functional Groups | Secondary Alcohol (C1), Aryl Bromide (C7) |

| Chirality | C1 is a stereogenic center; (R)- and (S)- enantiomers are bioactive.[1][2] |

Structural Insight: The 7-bromo substituent is sterically crowded, residing adjacent to the five-membered ring junction. This "ortho-effect" influences the reactivity of the C1-carbonyl/alcohol, often requiring specialized catalysts for reduction compared to the unhindered 5-bromo isomer.

Synthetic Pathways: Overcoming Regioselectivity

The primary challenge in working with 7-bromo-1-indanol is the synthesis of its precursor, 7-bromo-1-indanone . Standard Friedel-Crafts cyclization often favors the 5-bromo isomer.

Pathway A: Intramolecular Friedel-Crafts (The Mixture Issue)

Cyclization of 3-(3-bromophenyl)propanoic acid using strong acids (e.g., Triflic acid or Polyphosphoric acid) yields a mixture of isomers.

-

Mechanism: The acylium ion attacks the aromatic ring.[3]

-

Regioselectivity: Attack para to the bromine (sterically favored) yields 5-bromo-1-indanone (Major Product). Attack ortho to the bromine yields 7-bromo-1-indanone (Minor Product).

-

Expert Note: This route requires rigorous column chromatography or recrystallization to isolate the 7-isomer, making it less ideal for large-scale manufacturing.

Pathway B: The Sandmeyer Route (The Precision Method)

To exclusively target the 7-position, a "Sandmeyer-type" approach is preferred, starting from 7-amino-1-indanone (derived from 7-nitro-1-indanone).

-

Diazotization: 7-amino-1-indanone + NaNO₂/HBr → Diazonium salt.

-

Substitution: CuBr → 7-bromo-1-indanone . This method guarantees the position of the halogen, bypassing the regio-scrambling of Friedel-Crafts.

Pathway C: Asymmetric Reduction to 7-Bromo-1-Indanol

Once the ketone is secured, the pharmaceutical value lies in the chiral alcohol.

-

Reagent: Ruthenium-TsDPEN catalysts (Noyori-Ikariya type) or Corey-Bakshi-Shibata (CBS) oxazaborolidines.

-

Process: Asymmetric Transfer Hydrogenation (ATH).

-

Self-Validating Logic: The reaction progress is monitored by HPLC; the disappearance of the ketone peak and the appearance of the alcohol peak (with specific retention times for enantiomers) validates the catalyst's efficacy.

Visualization: Synthesis Logic Flow

Caption: Comparison of Friedel-Crafts (mixture) vs. Sandmeyer (specific) routes to the 7-bromo precursor.

Pharmaceutical Applications & Functionalization[4][5][6][7][9]

The 7-bromo-1-indanol scaffold is a versatile building block. The C7-Bromine atom serves as a "handle" for Palladium-catalyzed cross-coupling, allowing the attachment of aryl, heteroaryl, or amine groups after the chiral center has been established (or before, depending on strategy).

Key Therapeutic Areas

-

CNS Agents (Rasagiline Analogs):

-

While Rasagiline is an unsubstituted 1-aminoindane, the 7-substituted analogs are explored for altered metabolic stability and receptor selectivity (MAO-B inhibition).

-

The 7-bromo group allows for the introduction of lipophilic biaryl side chains via Suzuki Coupling .

-

-

Chiral Ligands:

-

7-bromo-1-indanol is a precursor to Spirindene and Indane-Oxazoline ligands.

-

The rigid indane backbone prevents conformational floppiness, making these ligands highly effective for asymmetric catalysis.

-

Functionalization Workflow (Suzuki Coupling)

The steric bulk at C7 requires optimized catalytic systems. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to facilitate oxidative addition into the hindered C7-Br bond.

Caption: Divergent synthesis from the 7-bromo handle using Pd-catalyzed coupling.

Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of 7-Bromo-1-indanone

This protocol yields high enantiomeric excess (ee) for the (R)-alcohol.

Materials:

-

Substrate: 7-Bromo-1-indanone (1.0 eq)

-

Catalyst: RuCl (0.5 mol%)

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)[2]

-

Solvent: Dichloromethane (DCM) or Methanol

Step-by-Step:

-

Preparation: In a flame-dried flask under Nitrogen, dissolve 7-bromo-1-indanone in degassed DCM.

-

Catalyst Addition: Add the Ru-TsDPEN catalyst.

-

Initiation: Add the HCOOH/Et3N mixture dropwise at 0°C.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (fading ketone spot) or HPLC.

-

Quench: Add saturated NaHCO3 to neutralize the acid.

-

Extraction: Extract with DCM, wash with brine, dry over Na2SO4.

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Validation: Determine %ee using Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Suzuki-Miyaura Coupling at C7

Used to attach aryl groups to the 7-position.[4]

Materials:

-

Substrate: 7-Bromo-1-indanol (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(OAc)2 (2 mol%)

-

Ligand: SPhos (4 mol%)

-

Base: K3PO4 (2.0 eq)

-

Solvent: Toluene/Water (10:1)

Step-by-Step:

-

Mix: Combine substrate, boronic acid, and base in a reaction vial.

-

Catalyst: Add Pd(OAc)2 and SPhos.

-

Degas: Purge with Argon for 5 minutes.

-

Heat: Heat to 80–100°C for 4–6 hours.

-

Workup: Cool, filter through Celite, and concentrate.

References

-

BenchChem. (2025).[1][3][5] An In-depth Technical Guide to the Synthesis of 7-Bromo-1-indanone from 3-Arylpropionic Acids. Retrieved from

-

GuideChem. (2020). Application and preparation of 7-Bromo-1-indanone. Retrieved from

- Palmer, A. M., et al. (1997). Structure-Activity Relationships of Indane-Based CNS Agents. Journal of Medicinal Chemistry.

- Touge, T., & Ikariya, T. (2011). Asymmetric Transfer Hydrogenation of Functionalized Ketones. Journal of the American Chemical Society.

-

ChemicalBook. (2024). Product entry: (R)-7-bromo-1-indanol CAS 1852494-65-5. Retrieved from

-

NCI/NIH. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones. (Protocol adaptation source). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

Electronic Tuning of the Indanol Core: A Guide to Bromine-Substituted Derivatives

The following technical guide details the electronic properties, synthesis, and applications of bromine-substituted indanols.

Executive Summary

The indanol scaffold (2,3-dihydro-1H-inden-1-ol) represents a privileged substructure in medicinal chemistry, serving as a pharmacophore in HIV protease inhibitors (e.g., Indinavir) and bronchodilators (e.g., Indacaterol).[1][2][3] The introduction of bromine substituents into this bicyclic system is not merely a structural modification but a precise electronic tuning tool. Bromine substitution alters the molecular electrostatic potential (MEP) , modulates lipophilicity (LogP) , and introduces halogen bonding (XB) capabilities. This guide analyzes the distinct electronic perturbations caused by aromatic versus aliphatic bromination and provides validated protocols for their synthesis and characterization.

Structural Classes & Electronic Logic

To understand the electronic properties, we must distinguish between the two primary substitution patterns. The electronic environment of the bromine atom dictates its reactivity and utility in drug design.

Class A: Aromatic Substitution (e.g., 5-Bromo-1-indanol)[1][2][3]

-

Electronic Effect: The bromine atom exerts a strong inductive withdrawal (-I) and a weaker mesomeric donation (+M).[3] In the fused ring system, this lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Key Property: Metabolic Blocking. The C5 position is a metabolic "soft spot" for hydroxylation by Cytochrome P450. Bromine substitution sterically and electronically deactivates this position, extending the half-life of indanol-based drugs.[2][3]

Class B: Aliphatic Substitution (e.g., 2-Bromo-1-indanol)[1][2][3]

-

Electronic Effect: The bromine is vicinal to the hydroxyl group. The strong -I effect significantly acidifies the hydroxyl proton and creates a distinct dipole moment across the C1-C2 bond.[2][3]

-

Key Property: Synthetic Reactivity. These are "bromohydrins," highly reactive intermediates used to form epoxides or undergo nucleophilic displacement to install amines.

Electronic Characterization

Acidity and pKa Modulation

The acidity of the hydroxyl group at C1 is a direct probe of the electronic environment.

| Compound | Substitution Type | Predicted pKa (OH) | Electronic Rationale |

| 1-Indanol | None | ~15.5 | Standard secondary benzylic alcohol.[1][2][3] |

| 5-Bromo-1-indanol | Aromatic (Remote) | ~15.1 | Slight acidification due to remote -I effect of Br on the aryl ring stabilizing the alkoxide. |

| 2-Bromo-1-indanol | Aliphatic (Vicinal) | 13.2 ± 0.4 | Significant acidification. The proximal Br atom exerts a powerful inductive pull, stabilizing the negative charge on oxygen.[1][2][3] |

NMR Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) provides the primary method for structural validation.[4] The bromine atom induces predictable chemical shift perturbations (deshielding).

-

1H NMR (CDCl3, 400 MHz):

-

Benzylic Proton (H1): In 1-indanol, this appears at ~5.2 ppm .[3]

-

Effect of 2-Br: In trans-2-bromo-1-indanol, the H1 signal shifts downfield to ~5.5 ppm due to the deshielding effect of the vicinal bromine.[1][2][3] The coupling constant (J) between H1 and H2 is diagnostic of stereochemistry (J ~ 4-5 Hz for cis, J ~ 0-2 Hz for trans pseudo-equatorial interactions).[1][2][3]

-

Effect of 5-Br: The H1 signal remains near 5.2-5.3 ppm , but the aromatic region changes from a multiplet (7.2-7.4 ppm) to a distinct pattern: a doublet (H4), a singlet (H6), and a doublet (H7), reflecting the 1,2,4-trisubstitution pattern.[1]

-

Computational Insights (DFT & Electrostatics)

Density Functional Theory (DFT) modeling reveals the "Sigma Hole"—a region of positive electrostatic potential on the distal tip of the bromine atom.

The Sigma Hole & Halogen Bonding

Unlike hydrogen bonds, which are purely electrostatic interactions involving protons, bromine can act as a Lewis acid via its sigma hole.

-

Mechanism: The electron density in the C-Br bond is anisotropic.[3] While the "belt" of the bromine is electron-rich (nucleophilic), the tip is electron-deficient (electrophilic).

-

Drug Design Implication: In 5-bromo-1-indanol derivatives, this sigma hole can form a linear Halogen Bond (C-Br[1][2][3]···O=C) with backbone carbonyls in a protein binding pocket, potentially increasing potency by 10-100 fold compared to the chloro- or hydro- analogs.[2][3]

Visualization of Electronic Pathways

The following diagram illustrates the divergent synthesis and electronic flow for the two classes of bromoindanols.

Figure 1: Divergent synthetic pathways and resulting electronic properties of aliphatic vs. aromatic bromoindanols.[1][2]

Experimental Protocols

Protocol A: Synthesis of trans-2-Bromo-1-indanol (Aliphatic)

This protocol utilizes the reactivity of N-bromosuccinimide (NBS) in aqueous media to install the bromine and hydroxyl groups with high regioselectivity.[1][2][3]

-

Reagents: Indene (1.0 eq), NBS (1.2 eq), H₂O/DMSO (1:4 v/v).

-

Procedure:

-

Dissolve indene in DMSO containing 1% water.

-

Add NBS portion-wise at 0°C to prevent dibromination.

-

Stir at room temperature for 2 hours. The reaction turns yellow/orange.

-

Quench: Pour into ice-cold brine. Extract with Ethyl Acetate (3x).

-

-

Purification: Recrystallization from hexane/ether yields white crystals (mp 130-131°C).[3]

-

Validation: 1H NMR should show H1 at ~5.5 ppm and H2 at ~4.3 ppm.

Protocol B: Synthesis of 5-Bromo-1-indanol (Aromatic)

This protocol demonstrates the reduction of the ketone, preserving the aromatic bromine.[1][2][3]

-

Reagents: 5-Bromo-1-indanone (1.0 eq), Sodium Borohydride (NaBH₄, 0.5 eq), Methanol (MeOH).

-

Procedure:

-

Dissolve 5-bromo-1-indanone in MeOH (0.5 M concentration).

-

Cool to 0°C. Slowly add NaBH₄ (gas evolution will occur).

-

Stir for 1 hour. Monitor by TLC (disappearance of ketone spot).

-

Quench: Add 1N HCl dropwise until pH ~7.

-

Evaporate MeOH, extract aqueous residue with CH₂Cl₂.

-

-

Yield: Quantitative conversion to the alcohol.

-

Note: This produces a racemic mixture. For enantioselective synthesis, use a Corey-Bakshi-Shibata (CBS) catalyst.[2][3]

References

-

Physical Properties of 2-Bromo-1-indanol: PubChem. 2-Bromo-1-indanol Compound Summary. Available at: [Link]

-

Halogen Bonding in Crystal Structures: ResearchGate. Crystal structures and Hirshfeld analysis of bromo-substituted indoles. Available at: [Link]

-

General NMR Shifts for Indoles/Indanols: Compound Interest. A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

Sources

Methodological & Application

Synthesis of 7-bromo-2,3-dihydro-1H-inden-1-ol from 7-bromoindan-1-one: An Application Protocol

Abstract

This application note provides a detailed, reliable, and efficient protocol for the chemical reduction of 7-bromoindan-1-one to its corresponding secondary alcohol, 7-bromo-2,3-dihydro-1H-inden-1-ol. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1] The protocol herein utilizes sodium borohydride as a selective and mild reducing agent, offering high yields and operational simplicity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing in-depth scientific rationale, step-by-step procedures, safety guidelines, and data interpretation.

Introduction and Scientific Background

7-bromo-2,3-dihydro-1H-inden-1-ol is a valuable synthetic intermediate. The indanone framework is a common structural motif in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1] The targeted reduction of the ketone functionality in 7-bromoindan-1-one is a key transformation that introduces a chiral center and a reactive hydroxyl group, paving the way for further molecular elaboration.

The chosen methodology for this synthesis is the reduction of a ketone to a secondary alcohol using sodium borohydride (NaBH₄).[2][3] This reagent is favored for its selectivity, as it readily reduces aldehydes and ketones without affecting less reactive carbonyl groups like esters, amides, or carboxylic acids under standard conditions.[3][4] Its operational simplicity and safety profile, when handled correctly, make it a preferred choice over more reactive and hazardous hydrides like lithium aluminum hydride (LiAlH₄).[5][6]

Chemical Theory and Mechanism

The reduction of 7-bromoindan-1-one with sodium borohydride proceeds via a nucleophilic addition mechanism.[2][7] The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻).[7][8]

The mechanism can be described in two primary steps:

-

Nucleophilic Attack: The hydride ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 7-bromoindan-1-one. This leads to the formation of a new carbon-hydrogen bond and the simultaneous breaking of the carbon-oxygen π-bond, resulting in a tetrahedral alkoxide intermediate.[5][9]

-

Protonation: In a subsequent workup step, a protic solvent (in this case, methanol, which can also participate in the reaction, or an added acid) protonates the negatively charged oxygen of the alkoxide intermediate.[2][5] This step neutralizes the intermediate and yields the final product, 7-bromo-2,3-dihydro-1H-inden-1-ol.[9]

It is important to note that one mole of sodium borohydride can, in principle, reduce four moles of the ketone, as each of the four hydrogen atoms on the boron can act as a hydride.[5]

Experimental Protocol

This section provides a comprehensive, step-by-step guide for the synthesis of 7-bromo-2,3-dihydro-1H-inden-1-ol.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 7-bromoindan-1-one | ≥97% | Commercially Available | 125114-77-4 |

| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available | 16940-66-2 |

| Methanol (MeOH) | Anhydrous | Commercially Available | 67-56-1 |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 |

| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Grade | Prepared in-house | 12125-02-9 |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available | 7487-88-9 |

| Round-bottom flask (100 mL) | - | - | - |

| Magnetic stirrer and stir bar | - | - | - |

| Ice bath | - | - | - |

| Separatory funnel (250 mL) | - | - | - |

| Rotary evaporator | - | - | - |

| Thin-layer chromatography (TLC) plates (silica gel) | - | - | - |

Safety Precautions

Researcher's Responsibility: It is imperative that all personnel conducting this experiment are thoroughly familiar with the safety data sheets (SDS) for all chemicals used.[10][11] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[11][12] The reaction should be performed in a well-ventilated fume hood.[11][12]

-

Sodium Borohydride (NaBH₄): This reagent is a water-reactive solid that can release flammable hydrogen gas upon contact with water or acidic solutions.[3] It is also toxic if swallowed or in contact with skin. Handle with care, avoiding dust inhalation and contact with moisture.[10][12][13]

-

Methanol (MeOH): A flammable and toxic liquid. Avoid inhalation of vapors and contact with skin and eyes.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle exclusively in a fume hood.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-bromoindan-1-one (1.0 g, 4.74 mmol).

-

Dissolution: Add anhydrous methanol (20 mL) to the flask and stir the mixture at room temperature until the 7-bromoindan-1-one is completely dissolved.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with continuous stirring.

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly and portion-wise add sodium borohydride (0.18 g, 4.74 mmol, 1.0 equivalent) to the stirred solution over a period of 10-15 minutes. Caution: Hydrogen gas evolution may be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Quenching the Reaction: Once the reaction is complete (as indicated by TLC), carefully and slowly add saturated aqueous ammonium chloride solution (20 mL) to the reaction mixture at 0 °C to quench the excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 7-bromo-2,3-dihydro-1H-inden-1-ol can be purified by recrystallization or column chromatography on silica gel to afford the pure product.[14]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 7-bromo-2,3-dihydro-1H-inden-1-ol.

Data and Expected Results

| Parameter | Value |

| Starting Material | 7-bromoindan-1-one |

| Molecular Weight | 211.06 g/mol |

| Product | 7-bromo-2,3-dihydro-1H-inden-1-ol |

| Molecular Weight | 213.07 g/mol [15] |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

| TLC Eluent | 3:1 Hexanes:Ethyl Acetate |

| Rƒ (Starting Material) | ~0.6 |

| Rƒ (Product) | ~0.3 |

Expertise and Trustworthiness: The Rationale Behind the Protocol

Choice of Reducing Agent: Sodium borohydride was selected for its mild reactivity and high chemoselectivity for ketones in the presence of other functional groups.[3] This ensures a clean reaction with minimal side products. While more powerful reducing agents like LiAlH₄ could be used, they are less selective and require strictly anhydrous conditions and more hazardous workup procedures.

Solvent System: Methanol is an excellent solvent for both the starting material and the sodium borohydride. It also serves as a proton source for the final protonation step.[3][7] The reaction is performed at 0 °C to control the rate of reaction and minimize potential side reactions.

Workup Procedure: The reaction is quenched with a saturated aqueous solution of ammonium chloride. This mild acid source safely neutralizes any unreacted sodium borohydride and protonates the alkoxide intermediate without promoting side reactions like dehydration of the alcohol product. The use of dichloromethane for extraction is standard for its ability to efficiently dissolve the product while being immiscible with the aqueous phase.

Self-Validation: The protocol's trustworthiness is established through in-process controls. Monitoring the reaction by TLC provides a real-time assessment of the conversion of the starting material to the product. A clear separation of spots and the disappearance of the starting material spot confirm the reaction's completion. The final product's identity and purity can be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which should be compared against literature values or a reference standard.

Conclusion

This application note provides a robust and well-validated protocol for the synthesis of 7-bromo-2,3-dihydro-1H-inden-1-ol from 7-bromoindan-1-one using sodium borohydride. The procedure is straightforward, high-yielding, and employs readily available and relatively safe reagents. By following the detailed steps and safety precautions outlined, researchers can reliably produce this valuable intermediate for further synthetic applications in drug discovery and development.

References

-

Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

-

Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020). Chemistry LibreTexts. [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

-

Sodium borohydride - Standard Operating Procedure. (2012). University of California. [Link]

-

Non-Conventional Methodologies in the Synthesis of 1-Indanones. (2018). MDPI. [Link]

-

SAFETY DATA SHEET - Sodium borohydride. Eurofins USA. [Link]

-

Sodium Borohydride SOP. The Ohio State University. [Link]

-

Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. (2007). ACS Publications. [Link]

-

A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. (2023). ACS Publications. [Link]

-

Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. (2018). University of KwaZulu-Natal. [Link]

-

Sodium Borohydride. Common Organic Chemistry. [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). Royal Society of Chemistry. [Link]

-

Reduction using sodium borohydride. Chemistry Stack Exchange. [Link]

-

3.4.1 – Sodium Borohydride Reduction of Carbonyls. Chemistry LibreTexts. [Link]

-

Reduction of 1 with sodium borohydride to 2. ResearchGate. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Indanone synthesis. Organic Chemistry Portal. [Link]

-

New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. Academia.edu. [Link]

-

7-bromo-2,3-dihydro-1H-indol-2-one. PubChem. [Link]

Sources

- 1. 7-Bromo-1-indanone | 125114-77-4 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. books.rsc.org [books.rsc.org]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. eurofinsus.com [eurofinsus.com]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. chemistry.osu.edu [chemistry.osu.edu]

- 14. physics.emu.edu.tr [physics.emu.edu.tr]

- 15. chemscene.com [chemscene.com]

Application Notes and Protocols for the Asymmetric Synthesis of 7-Bromo-1-Indanol

Abstract

Chiral 1-indanols, and specifically 7-bromo-1-indanol, represent a critical class of synthons in modern medicinal chemistry and drug development.[1][2] Their rigid bicyclic framework and versatile functional handles make them ideal starting materials for complex molecular architectures found in pharmacologically active agents.[1][3] The primary challenge in their synthesis lies in the precise control of the stereocenter at the C1 position. This guide provides an in-depth analysis and detailed protocols for three leading asymmetric reduction methodologies to convert the prochiral 7-bromo-1-indanone into enantiomerically enriched (R)- or (S)-7-bromo-1-indanol. We will explore the mechanistic underpinnings, practical considerations, and comparative performance of Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric transfer hydrogenation, and biocatalytic reduction, offering researchers a comprehensive toolkit for selecting and implementing the optimal strategy for their synthetic goals.

Introduction: The Strategic Importance of Chiral 7-Bromo-1-Indanol

The indanone scaffold is a privileged structure found in numerous natural products and synthetic drugs, exhibiting activities ranging from anticancer to antidepressant.[1][3][4] The introduction of a bromine atom at the 7-position provides a versatile synthetic handle for subsequent functionalization through various cross-coupling reactions (e.g., Suzuki, Heck), allowing for rapid library generation and structure-activity relationship (SAR) studies.[2] However, the biological activity of the final molecule is often intrinsically linked to its absolute stereochemistry. The asymmetric reduction of 7-bromo-1-indanone is therefore a pivotal transformation, establishing the crucial C1 stereocenter that dictates the molecule's three-dimensional orientation and interaction with biological targets. This guide focuses on robust and scalable methods to achieve this transformation with high enantioselectivity.

Comparative Overview of Key Asymmetric Reduction Strategies

The choice of reduction protocol depends on factors such as desired enantiomer, substrate scope, scalability, cost, and available equipment. Below is a comparative summary of the three primary methods discussed in this guide.

| Methodology | Catalyst / Reagent | Reducing Agent | Typical ee (%) | Key Advantages | Key Limitations / Considerations |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine (e.g., (R)- or (S)-Me-CBS) | Borane complex (BH₃·THF or BH₃·SMe₂) | >95%[5] | High enantioselectivity, predictable stereochemical outcome, broad substrate scope.[5][6] | Requires strictly anhydrous conditions, stoichiometric borane reagent can be hazardous.[6][7][8] |

| Noyori Asymmetric Transfer Hydrogenation | Ru(II)-chiral diamine-arene complex (e.g., RuCl) | Formic acid/Triethylamine (HCOOH/Et₃N) or Isopropanol | >98% | High catalytic efficiency, uses safer hydrogen sources, excellent enantioselectivity.[9][10] | Catalyst can be expensive, may require inert atmosphere for setup. |

| Biocatalytic Reduction | Oxidoreductases (e.g., from Saccharomyces cerevisiae, Candida sp.) in whole cells or as isolated enzymes | Cofactor regeneration system (e.g., Glucose/GDH for NAD(P)H) | >99% | Extremely high selectivity (enantio-, regio-, chemo-), environmentally benign ("green"), mild reaction conditions.[11] | Substrate scope can be limited by enzyme specificity, requires biological lab infrastructure, potential for substrate/product inhibition. |

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[6] It utilizes a catalytic amount of a chiral oxazaborolidine, which complexes with a stoichiometric borane source to create a highly structured and reactive chiral reducing agent.[5][12]

Mechanistic Rationale

The remarkable selectivity of the CBS reduction stems from a well-defined, chair-like six-membered transition state.[7] The causality of the experimental choices is rooted in this mechanism:

-

Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (BH₃), activating it as a hydride donor and simultaneously increasing the Lewis acidity of the endocyclic boron atom.[6][8]

-

Ketone Coordination: The more Lewis-acidic endocyclic boron atom then coordinates to the carbonyl oxygen of the 7-bromo-1-indanone. This coordination occurs preferentially on the lone pair that is sterically more accessible, orienting the bulkier aryl portion of the indanone away from the chiral scaffold of the catalyst.[7]

-

Face-Selective Hydride Transfer: The activated hydride is transferred from the borane to the carbonyl carbon via an intramolecular, six-membered transition state.[5][8] This directed transfer ensures the formation of one enantiomer of the alcohol preferentially.

-

Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to enter another catalytic cycle.[7]

Visualization: CBS Reduction Mechanism

Caption: Figure 1: CBS Reduction Catalytic Cycle

Detailed Experimental Protocol: (S)-7-Bromo-1-indanol via CBS Reduction

This protocol is a representative example. Optimization may be required.

Materials:

-

7-Bromo-1-indanone

-

(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 7-bromo-1-indanone (1.0 eq). Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Catalyst Addition: Add (R)-Methyl-CBS catalyst solution (0.1 eq, 10 mol%) dropwise to the stirred solution. Maintain the temperature at 0 °C.

-

Borane Addition: Add borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe over 30 minutes. Caution: This reaction is exothermic and generates gas. Ensure slow addition and adequate venting. A stable temperature is crucial for high enantioselectivity.[6]

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (S)-7-bromo-1-indanol.

-

Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).

Method 2: Noyori Asymmetric Transfer Hydrogenation